molecular formula C6H11Cl2N3 B6277348 5-methylpyridine-2,3-diamine dihydrochloride CAS No. 2763760-07-0

5-methylpyridine-2,3-diamine dihydrochloride

Cat. No.: B6277348
CAS No.: 2763760-07-0
M. Wt: 196.07 g/mol
InChI Key: WEAUZPDWKQFIEM-UHFFFAOYSA-N
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Description

5-methylpyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpyridine-2,3-diamine dihydrochloride typically involves the reaction of 5-methylpyridine-2,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

5-methylpyridine-2,3-diamine+2HCl5-methylpyridine-2,3-diamine dihydrochloride\text{5-methylpyridine-2,3-diamine} + 2 \text{HCl} \rightarrow \text{this compound} 5-methylpyridine-2,3-diamine+2HCl→5-methylpyridine-2,3-diamine dihydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methylpyridine-2,3-diamine dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-methylpyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in biochemical assays and studies involving enzyme interactions.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 5-methylpyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    5-methylpyridine-2,3-diamine: The parent compound without the dihydrochloride salt.

    2,3-diaminopyridine: A similar compound with a different substitution pattern on the pyridine ring.

    5-chloropyridine-2,3-diamine: A chlorinated derivative with different chemical properties.

Uniqueness: 5-methylpyridine-2,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2763760-07-0

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

5-methylpyridine-2,3-diamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H

InChI Key

WEAUZPDWKQFIEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N)N.Cl.Cl

Purity

95

Origin of Product

United States

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